5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
CAS No.:
Cat. No.: VC14553050
Molecular Formula: C22H15Cl3N2O2
Molecular Weight: 445.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl3N2O2 |
|---|---|
| Molecular Weight | 445.7 g/mol |
| IUPAC Name | 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29) |
| Standard InChI Key | RPTKRVXJNWPJLU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central benzamide backbone substituted with three chlorine atoms, a cyanomethyl group, and a hydroxy moiety. Its systematic IUPAC name—5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide—reflects the positions of these functional groups. The molecular formula is C<sub>23</sub>H<sub>16</sub>Cl<sub>3</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 470.75 g/mol . Key structural elements include:
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A 2-hydroxybenzamide core providing hydrogen-bonding capacity.
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Chlorine atoms at positions 5 (on the benzamide ring) and 4 (on the adjacent phenyl ring), enhancing lipophilicity and metabolic stability.
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A cyanomethyl group at the 4-position of the central phenyl ring, contributing to steric bulk and electronic effects.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, patent literature outlines a multi-step synthesis involving:
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Friedel-Crafts Acylation: Introduction of the chloro-substituted benzoyl chloride to a pre-functionalized aniline derivative.
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Cyanomethylation: Reaction of the intermediate with 4-chlorophenylacetonitrile under basic conditions .
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Hydroxy Group Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to preserve the phenolic hydroxy moiety during synthesis .
Key challenges include regioselective chlorination and minimizing side reactions from the electron-withdrawing cyano group.
Scalability and Purification
Industrial-scale production employs:
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Column Chromatography: For isolating intermediates with >95% purity.
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Recrystallization: From ethanol/water mixtures to achieve final compound purity ≥98% .
Biological Activity and Mechanism of Action
SPAK Kinase Inhibition
The compound exhibits potent inhibition of STE20/SPS1-related proline-alanine-rich protein kinase (SPAK), a regulator of ion transport in neural tissues. In vitro assays demonstrate:
Mechanistically, it binds to the kinase’s ATP-binding pocket, stabilized by hydrophobic interactions with chlorine substituents and hydrogen bonds from the hydroxy group .
Neuroprotective Effects
Preclinical studies highlight its efficacy in models of:
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Traumatic Brain Injury (TBI): Reduces cerebral edema by 42% in murine models via SPAK-mediated modulation of NKCC1 cotransporters .
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Ischemic Stroke: Improves neuronal survival by 35% in middle cerebral artery occlusion (MCAO) rats .
Structural and Functional Analogues
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